molecular formula C13H17N3O B13889127 1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one

1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one

Cat. No.: B13889127
M. Wt: 231.29 g/mol
InChI Key: DKRPJZUSHYYELO-UHFFFAOYSA-N
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Description

1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process can be optimized for large-scale production by adjusting reaction times, temperatures, and microwave power settings to ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It acts as an inhibitor of specific enzymes, such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects such as reduced inflammation and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor of multiple enzymes makes it a valuable compound for therapeutic research.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-(2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methylbutan-1-one

InChI

InChI=1S/C13H17N3O/c1-8(2)5-12(17)11-6-9(3)13-14-10(4)15-16(13)7-11/h6-8H,5H2,1-4H3

InChI Key

DKRPJZUSHYYELO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=N2)C)C(=O)CC(C)C

Origin of Product

United States

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